N-(5-acetylpyridin-3-yl)acetamide
Description
N-(5-Acetylpyridin-3-yl)acetamide is a pyridine-derived acetamide compound characterized by an acetyl group at the 5-position of the pyridine ring and an acetamide substituent at the 3-position. This structure places it within a broader class of N-(pyridin-X-yl)acetamide derivatives, which are studied for their diverse physicochemical properties and biological activities.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(5-acetylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)8-3-9(5-10-4-8)11-7(2)13/h3-5H,1-2H3,(H,11,13) |
InChI Key |
RVORCYWPONINIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Based Acetamides
Pyridine-acetamide derivatives vary significantly in substituent placement and functional groups, influencing their reactivity and applications. Key analogs include:
Key Observations :
- Substituent Position : The 3-position acetamide in N-(5-acetylpyridin-3-yl)acetamide aligns with compounds like 5RGZ and 5RH0, which exhibit strong enzyme-binding interactions due to the pyridine ring's orientation .
- Electron-Withdrawing Groups: The acetyl group at the 5-position may enhance electron density modulation, similar to the 3-cyanophenyl group in 5RGZ, which improves binding affinity .
- Crystallinity: Meta-substitution (e.g., 3-CH3 in trichloro-acetamides) influences crystal packing and lattice parameters, suggesting this compound may form stable monoclinic or triclinic systems .
Heterocyclic Acetamides
Compounds with non-pyridine heterocycles highlight the role of the core aromatic system:
Key Observations :
- Pyridine vs. Pyridazinone: Pyridazinone-based acetamides (e.g., FPR2 agonists) show higher receptor specificity compared to pyridine derivatives, likely due to additional hydrogen-bonding sites .
- Natural vs. Synthetic : Pyrrole-based acetamides from natural sources (e.g., Fusarium) exhibit antioxidant activity, whereas synthetic pyridine analogs are tailored for targeted enzyme inhibition .
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